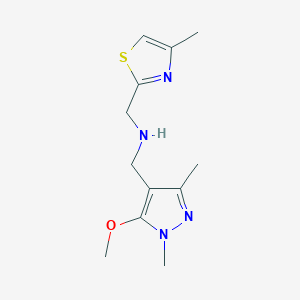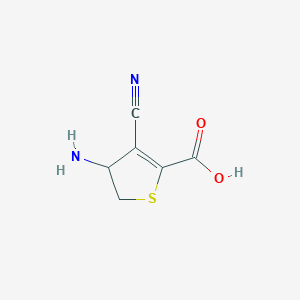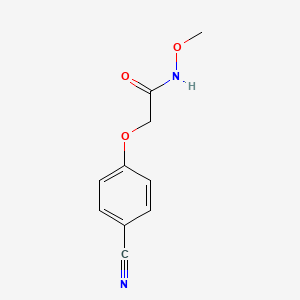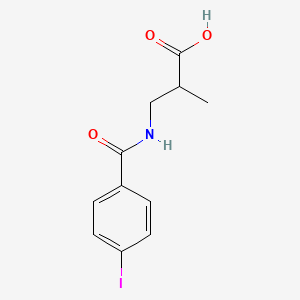
2-((3-Bromopyridin-2-yl)thio)-N-(2-cyanoethyl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Bromopyridin-2-yl)thio)-N-(2-cyanoethyl)-N-methylacetamide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromopyridine moiety, a thioether linkage, and an acetamide group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Bromopyridin-2-yl)thio)-N-(2-cyanoethyl)-N-methylacetamide typically involves the following steps:
Formation of the Thioether Linkage: The initial step involves the reaction of 3-bromopyridine-2-thiol with an appropriate alkylating agent to form the thioether linkage.
Acetamide Formation: The resulting thioether is then reacted with N-(2-cyanoethyl)-N-methylacetamide under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
2-((3-Bromopyridin-2-yl)thio)-N-(2-cyanoethyl)-N-methylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The thioether linkage can be oxidized to a sulfoxide or sulfone, and reduced back to the thioether.
Hydrolysis: The acetamide group can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Products with different substituents on the pyridine ring.
Oxidation: Sulfoxides and sulfones.
Hydrolysis: Corresponding carboxylic acids and amines.
Aplicaciones Científicas De Investigación
2-((3-Bromopyridin-2-yl)thio)-N-(2-cyanoethyl)-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((3-Bromopyridin-2-yl)thio)-N-(2-cyanoethyl)-N-methylacetamide involves its interaction with specific molecular targets. The bromopyridine moiety may interact with enzyme active sites, while the thioether and acetamide groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((3-Chloropyridin-2-yl)thio)-N-(2-cyanoethyl)-N-methylacetamide
- 2-((3-Fluoropyridin-2-yl)thio)-N-(2-cyanoethyl)-N-methylacetamide
- 2-((3-Iodopyridin-2-yl)thio)-N-(2-cyanoethyl)-N-methylacetamide
Uniqueness
2-((3-Bromopyridin-2-yl)thio)-N-(2-cyanoethyl)-N-methylacetamide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogens. This uniqueness can be exploited in the design of new compounds with tailored properties for specific applications.
Propiedades
Fórmula molecular |
C11H12BrN3OS |
|---|---|
Peso molecular |
314.20 g/mol |
Nombre IUPAC |
2-(3-bromopyridin-2-yl)sulfanyl-N-(2-cyanoethyl)-N-methylacetamide |
InChI |
InChI=1S/C11H12BrN3OS/c1-15(7-3-5-13)10(16)8-17-11-9(12)4-2-6-14-11/h2,4,6H,3,7-8H2,1H3 |
Clave InChI |
AJRYMBPWCXJZFJ-UHFFFAOYSA-N |
SMILES canónico |
CN(CCC#N)C(=O)CSC1=C(C=CC=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,6-Bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-amine](/img/structure/B14909285.png)
![N-(1-adamantylmethyl)-N-[(1S)-1-phenylethyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B14909290.png)








![8-Bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B14909361.png)


